2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone
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Overview
Description
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a diazepane ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may involve the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinyl boronic acid: This can be achieved through the reaction of 3-chloro-2-cyanopyridine with trifluoromethylboronic acid.
Formation of the diazepane ring: This step involves the cyclization of appropriate diamine precursors under acidic or basic conditions.
Coupling with indole derivatives: The final step involves coupling the prepared pyridine and diazepane intermediates with an indole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion of pyridine to piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . The diazepane ring may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with trifluoromethyl and chloro substituents.
1H-indole-3-carboxaldehyde: Contains the indole moiety but lacks the diazepane and pyridine rings.
Diazepam: Contains the diazepane ring but lacks the indole and pyridine components.
Uniqueness
2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl}-1-(1H-indol-3-yl)-2-oxoethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the indole moiety provides strong binding affinity to biological targets . The diazepane ring contributes to its overall structural rigidity and potential bioavailability .
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2/c22-16-10-13(21(23,24)25)11-27-19(16)28-6-3-7-29(9-8-28)20(31)18(30)15-12-26-17-5-2-1-4-14(15)17/h1-2,4-5,10-12,26H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJOMZIZSGRQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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